molecular formula C11H10ClNO2S2 B6539994 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060229-77-7

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B6539994
CAS No.: 1060229-77-7
M. Wt: 287.8 g/mol
InChI Key: VEZHOCZBFOHSAA-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Thiophene (B33073) Scaffolds in Modern Medicinal Chemistry

The sulfonamide functional group has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. nih.govajchem-b.com This moiety is a key structural feature in a multitude of FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic activities. nih.govajchem-b.com The sulfur atom in the sulfonamide group can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological target. nih.gov Among sulfur-containing drugs, sulfonamides rank first in terms of new drug approvals over the last decade. nih.gov

Similarly, the thiophene ring is a privileged scaffold in drug design. nih.govcognizancejournal.com As a bioisostere of the phenyl ring, it is often incorporated into drug candidates to improve their physicochemical properties, metabolic stability, and binding affinity. nih.gov Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. cognizancejournal.comresearchgate.net The thiophene moiety has been ranked fourth in the U.S. FDA approval of small drug molecules over the past decade. nih.gov

Overview of Benzenesulfonamide (B165840) and Thiophene Conjugates in Organic Synthesis and Biological Activity

The synthesis of molecules that incorporate both benzenesulfonamide and thiophene scaffolds has been an active area of research. These conjugates are typically synthesized through the reaction of a substituted benzenesulfonyl chloride with a thiophene-containing amine. For instance, a series of thiophene-benzenesulfonamide derivatives were designed and synthesized to explore their potential as antituberculosis agents. nih.gov In another study, metal complexes of a Schiff base derived from sulfanilamide (B372717) and thiophene-2-carbaldehyde (B41791) were prepared and evaluated for their antioxidant and antimicrobial properties. researchgate.net The combination of these two pharmacophores has been shown to result in compounds with enhanced biological activity, highlighting the synergistic potential of this molecular hybridization.

Rationale for Investigating 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide as a Research Target

The investigation of this compound is predicated on the established pharmacological importance of its constituent parts and the influence of the chloro substituent. The 4-chloro substitution on the benzenesulfonamide ring is a common feature in a number of biologically active compounds. For example, various 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and shown to possess anticancer activity. mdpi.com Similarly, other 4-chloro-benzenesulfonamide derivatives have demonstrated potential as anticancer and antimicrobial agents. mdpi.commdpi.commdpi.combiotech-asia.org The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. The thiophen-3-ylmethyl group provides a flexible linker and a heterocyclic core known for its diverse biological activities. Therefore, the combination of the 4-chlorobenzenesulfonamide (B1664158) scaffold with the thiophen-3-ylmethyl moiety presents a logical strategy for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-1-3-11(4-2-10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHOCZBFOHSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro N Thiophen 3 Ylmethyl Benzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide reveals two primary strategic disconnections. The most logical and common disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This approach simplifies the molecule into two key synthons: a nucleophilic amine component and an electrophilic sulfonyl component.

Disconnection 1 (S-N Bond): This primary disconnection leads to 4-chlorobenzenesulfonyl chloride and thiophen-3-ylmethanamine. This is the most direct and widely employed strategy for constructing sulfonamides.

Further Disconnections:

The 4-chlorobenzenesulfonyl chloride can be retrosynthetically derived from chlorobenzene (B131634) through chlorosulfonation. nih.govnih.gov

Thiophen-3-ylmethanamine can be disconnected to thiophene-3-carbaldehyde, which in turn can be synthesized from thiophene (B33073) through various formylation methods.

This analysis suggests a convergent synthetic strategy where the two key building blocks are prepared separately and then coupled in the final step to form the target molecule.

Optimized Reaction Pathways and Conditions for Benzenesulfonamide (B165840) Moiety Formation

The formation of the benzenesulfonamide moiety is typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. The classical approach involves reacting the amine with the sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

However, recent research has focused on optimizing these conditions to improve yields, reduce reaction times, and simplify purification. For instance, the reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine, like 3-chloroaniline (B41212) or m-toluidine, can be carried out by boiling the reactants for a short period and then precipitating the product in ice-cold water. nih.govnih.gov

Modern methodologies have introduced various catalysts and reaction media to enhance efficiency. Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to effectively catalyze the N-acylation of sulfonamides under both solvent and solvent-free conditions, offering good to excellent yields. researchgate.net Furthermore, dual copper and visible-light-induced catalysis presents a novel pathway for constructing S(O)2–N bonds under mild, redox-neutral conditions, using aryl azides as an alternative to amines. nih.gov

MethodReagentsCatalyst/BaseSolventTemperatureKey AdvantagesReference
Classical Method4-chlorobenzenesulfonyl chloride, AminePyridine or TriethylamineChloroform, DichloromethaneRoom Temp. to RefluxWell-established, versatile nih.gov, nih.gov
Bismuth CatalysisSulfonamide, Carboxylic acid chlorideBiCl3 or Bi(OTf)3CHCl3 or Solvent-freeRefluxRapid, high yields, heterogeneous/solvent-free options researchgate.net
Dual Copper/Photoredox CatalysisPhenylsulfinic acid, Aryl azideCuCN, Ir(ppy)3CH3CNRoom Temp.Mild, redox-neutral, mechanistically novel nih.gov
Aqueous SynthesisArylsulfonyl chloride, AmineNone (dynamic pH control)WaterRoom Temp.Environmentally benign, simple filtration workup rsc.org

Synthetic Routes for Functionalization of the Thiophene Ring

The synthesis of the thiophene portion of the molecule, specifically thiophen-3-ylmethanamine, requires regioselective functionalization at the C3 position. The classical approaches to constructing substituted thiophenes often rely on condensation reactions, such as the Paal-Knorr or Fiesselmann syntheses. derpharmachemica.com However, for functionalizing a pre-existing thiophene ring, several strategies are available.

Formylation followed by Reductive Amination: A common route is the Vilsmeier-Haack formylation of thiophene to introduce a carbaldehyde group, primarily at the C2 position. To achieve C3 functionalization, starting with a 2,5-disubstituted thiophene and acylating at the beta-position can be an option. derpharmachemica.com Once thiophene-3-carbaldehyde is obtained, it can be converted to the corresponding amine via reductive amination.

Metal-Catalyzed Cyclization: Innovative approaches involve the metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile. nih.govresearchgate.net These methods allow for the regioselective construction of the thiophene ring with the desired substitution pattern in a single step, often with high atom economy. nih.gov

Radical-Based Routes: Convergent radical-based syntheses have also been developed, offering versatile and efficient pathways to functionalized thiophenes. acs.org

The choice of method depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Development of Novel Synthetic Methodologies for Analogues and Hybrid Structures

The development of novel synthetic methods allows for the creation of analogues and hybrid structures of this compound to explore structure-activity relationships. Modifications can be made to both the benzenesulfonamide and the thiophene moieties.

Benzenesulfonamide Analogues: A variety of substituents can be introduced onto the benzene (B151609) ring. For example, new 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized, demonstrating the flexibility of the core structure. nih.gov The combination of two different pharmacophores into a single molecule is a common strategy to create hybrid compounds with potentially synergistic effects. nih.govmdpi.com

Thiophene Ring Modifications: The thiophene ring can be substituted with various functional groups or replaced with other heterocyclic systems. For instance, nicotinic acid and thiophene substructures have been combined to create N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity. mdpi.com

Hybrid Structures: By designing molecular hybrids, fragments of known active compounds can be combined. This approach has been used to synthesize new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity, which merge elements of chalcone (B49325) and benzenesulfonamide structures. mdpi.com

Analogue/Hybrid ClassSynthetic StrategyKey FeaturesReference
N-AcylsulfonamidesRefluxing sulfonamide with carboxylic acid and POCl3Incorporates an acyl group on the sulfonamide nitrogen nih.gov
Thiazolone-BenzenesulfonamidesMulti-step synthesis involving cyclization with ammonium (B1175870) thiocyanate (B1210189) and condensation with aldehydesFuses a thiazolone ring system with the benzenesulfonamide rsc.org
N-(Benzenesulfonyl)cyanamide DerivativesReaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocyclesCreates complex side chains on the sulfonamide nitrogen nih.gov
NLRP3 Inflammasome InhibitorsModification of substituents on both benzamide (B126) and sulfonamide moietiesSystematic modification to probe structure-activity relationships nih.gov

Principles of Green Chemistry in the Synthesis of N-(thiophen-3-ylmethyl)benzenesulfonamide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact. tandfonline.comsci-hub.se These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous Media: One significant advancement is the development of sulfonamide synthesis in water. rsc.org This method uses equimolar amounts of the amine and sulfonyl chloride under dynamic pH control, eliminating the need for organic bases and solvents. The product is often isolated in high yield and purity by simple filtration after acidification. rsc.orgsci-hub.se

Solvent-Free Conditions (Mechanochemistry): Mechanochemical synthesis, using techniques like ball milling, offers a solvent-free alternative. rsc.org A one-pot, double-step procedure can be used, involving the oxidation-chlorination of disulfides followed by amination. This method utilizes cost-effective and environmentally friendly reagents. rsc.org

Alternative Solvents: Environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) have been employed for sulfonamide synthesis. sci-hub.se PEG-400 is water-soluble, thermally stable, non-toxic, and recoverable, making it a sustainable choice. sci-hub.se

Green Chemistry PrincipleMethodologyAdvantagesReference
Use of Safer SolventsSynthesis in waterEnvironmentally benign, simplified workup, avoids organic bases rsc.org, sci-hub.se
Waste PreventionMechanosynthesis (Solvent-free)Eliminates solvent waste, reduces by-products, high efficiency rsc.org
Use of Renewable Feedstocks/Safer SolventsSynthesis in PEG-400Non-toxic, biocompatible, and recoverable solvent sci-hub.se
Atom EconomyMetal-catalyzed cyclization for thiophene synthesisConstructs the ring with desired substitution in one step nih.gov

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved more efficiently and sustainably.

Comprehensive Spectroscopic and Analytical Characterization of 4 Chloro N Thiophen 3 Ylmethyl Benzenesulfonamide and Its Analogues for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. For 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Proximity to electronegative atoms like oxygen, nitrogen, and chlorine, as well as the presence of aromatic systems, leads to deshielding and a downfield shift in the spectrum. libretexts.org

The protons on the 4-chlorobenzenesulfonamide (B1664158) moiety are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfonyl group will be more deshielded than the protons ortho to the chlorine atom. The protons of the thiophene (B33073) ring will also resonate in the aromatic region, with their specific shifts and coupling patterns providing information about the 3-substitution. The methylene (B1212753) protons (CH₂) bridging the thiophene and the sulfonamide nitrogen will appear as a doublet, coupled to the adjacent N-H proton. The sulfonamide proton (NH) is expected to be a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the methylene protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (sulfonamide)8.0 - 9.0t~6.0
H-2', H-6' (chlorophenyl ring)7.8 - 8.0d~8.5
H-3', H-5' (chlorophenyl ring)7.5 - 7.7d~8.5
H-2 (thiophene ring)~7.3m
H-5 (thiophene ring)~7.2m
H-4 (thiophene ring)~7.0m
CH₂ (methylene bridge)4.3 - 4.5d~6.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.comoregonstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic and alkene carbons typically resonate in the downfield region (100-150 ppm), while aliphatic carbons appear in the upfield region. oregonstate.eduwisc.edu

For this compound, the spectrum will show distinct signals for each unique carbon atom. The carbons of the 4-chlorophenyl ring will appear in the aromatic region, with the carbon attached to the sulfonyl group and the carbon bearing the chlorine atom being readily identifiable by their characteristic shifts. The carbons of the thiophene ring will also resonate in the aromatic region. The methylene carbon will be observed in the aliphatic region, typically between 40 and 50 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (C-SO₂)~140
C-4' (C-Cl)~138
C-2', C-6'~129
C-3', C-5'~128
C-3 (C-CH₂)~135
C-2, C-5 (thiophene)125 - 128
C-4 (thiophene)~123
CH₂ (methylene bridge)40 - 45

Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the 4-chlorophenyl ring and among the protons on the thiophene ring. A key correlation would be observed between the NH proton and the CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would include:

The CH₂ protons showing a correlation to the C-3 carbon of the thiophene ring and the C-1' carbon of the 4-chlorophenyl ring (through the sulfonamide linkage).

The NH proton showing a correlation to the C-1' of the phenyl ring and the CH₂ carbon.

Protons on the 4-chlorophenyl ring showing correlations to the quaternary carbons (C-1' and C-4').

Together, these 2D NMR techniques provide an irrefutable confirmation of the structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) would likely be used.

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak will be observed, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.

The fragmentation of benzenesulfonamides in the gas phase often involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. acs.orgnih.gov This fragmentation is a characteristic feature and a strong indicator of the presence of a sulfonamide moiety. researchgate.net Other significant fragmentation pathways for N-phenyl benzenesulfonamides include the cleavage of the S-N bond and the S-C bond. acs.orgresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
[M+H]⁺Protonated molecule
[M+H-64]⁺[M+H-SO₂]⁺Loss of sulfur dioxide
[C₄H₄SCH₂NHC₆H₄Cl]⁺
175/177[ClC₆H₄SO₂]⁺Cleavage of the S-N bond
97[C₄H₄SCH₂]⁺Thiophen-3-ylmethyl cation

Note: m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide, aromatic, and thiophene moieties.

The sulfonamide group will be characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the sulfonamide will appear as a peak in the region of 3300-3200 cm⁻¹.

The aromatic rings (both benzene and thiophene) will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching of the thiophene ring may be observed in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (sulfonamide)Stretching3300 - 3200
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching2960 - 2850
C=C (aromatic)Stretching1600 - 1450
S=O (sulfonamide)Asymmetric Stretching1370 - 1315
S=O (sulfonamide)Symmetric Stretching1181 - 1119
C-NStretching1350 - 1280
C-ClStretching800 - 600

Note: These are typical ranges and the exact positions can vary. researchgate.netpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the 4-chlorophenyl and the thiophene rings.

Benzenesulfonamides typically exhibit absorption bands in the UV region. pharmahealthsciences.net The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the substituents on the rings and the solvent polarity. acs.org The presence of the chlorine atom and the thiophene ring will affect the λmax values compared to unsubstituted benzenesulfonamide (B165840). Changes in pH can also alter the absorption spectrum of sulfonamides due to the ionization of the acidic N-H proton. pharmahealthsciences.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π4-chlorophenyl ring~220 - 240
π → πThiophene ring~230 - 250
n → π*Sulfonyl groupWeaker, may be obscured

Note: These are approximate values and can be influenced by solvent and pH. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This data is crucial for validating the empirical formula of a newly synthesized compound, such as this compound. The experimentally determined elemental composition is compared against the theoretically calculated values derived from the compound's molecular formula (C₁₁H₁₀ClNO₂S₂). A close correlation between the found and calculated values provides strong evidence for the compound's purity and the correctness of its proposed atomic composition.

For this compound, the theoretical elemental composition has been calculated as follows:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0111132.1145.91%
HydrogenH1.011010.103.52%
ChlorineCl35.45135.4512.32%
NitrogenN14.01114.014.87%
OxygenO16.00232.0011.12%
SulfurS32.07264.1422.30%
Total 287.81 100.00%

In a typical experimental workflow, a sample of the synthesized compound would be subjected to combustion analysis to determine the percentages of carbon, hydrogen, nitrogen, and sulfur. The chlorine content would be determined by other methods, such as titration. The experimental results would then be compared to the theoretical values in the table above. A deviation of less than ±0.4% is generally considered acceptable for confirming the empirical formula.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The crystal structures of several analogous benzenesulfonamides have been determined, revealing key conformational and packing characteristics. For instance, studies on substituted N-(aryl)arylsulfonamides often show that the molecules are twisted at the sulfur atom. nih.govnih.govnih.gov The dihedral angle between the two aromatic rings is a significant structural parameter. nih.gov

The packing of these molecules in the crystal lattice is frequently dominated by intermolecular hydrogen bonds, typically involving the sulfonamide N-H group as a donor and one of the sulfonyl oxygen atoms as an acceptor, often leading to the formation of dimers or chain-like structures. nih.govnih.gov

Below is a table summarizing the crystallographic data for some representative analogues of this compound. This data illustrates the common crystallographic systems and space groups observed for this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-chloro-N-(3-methylphenyl)benzenesulfonamide nih.govC₁₃H₁₂ClNO₂SMonoclinicP2₁/c14.202(1)14.561(1)13.271(1)97.292(9)2722.2(3)8
4-chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide nih.govC₁₄H₁₄ClNO₂SMonoclinicP2₁/c7.8830(7)11.602(1)15.645(2)90.593(8)1430.8(3)4
4-chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide nih.govC₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/c7.9757(7)11.3472(8)15.569(1)91.490(8)1408.55(18)4

This comparative crystallographic data suggests that this compound, if crystallized, would likely adopt a monoclinic crystal system and exhibit intermolecular hydrogen bonding patterns characteristic of sulfonamides.

Computational and Theoretical Investigations of 4 Chloro N Thiophen 3 Ylmethyl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometric Parameters

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of benzenesulfonamide (B165840) and thiophene (B33073), these studies have proven invaluable in understanding their structural and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

For instance, crystallographic studies of compounds like 4-chloro-N-(3-methylphenyl)benzenesulfonamide reveal a characteristic twisted conformation at the sulfur atom. The C—SO2—NH—C torsion angle in this related molecule is reported to be -57.6 (2)°. nih.gov Similarly, in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, this torsion angle is -58.4 (3)°. nih.gov It is also common for the sulfonyl and the adjacent aromatic rings to be significantly tilted relative to each other, with dihedral angles often exceeding 70°. nih.govnih.gov For 4-chloro-N-(3-methylphenyl)benzenesulfonamide, the sulfonyl and aniline (B41778) benzene (B151609) rings are tilted by 84.7 (1)°. nih.gov Based on these findings, it is highly probable that 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide adopts a non-planar geometry, with a significant twist around the sulfonamide linkage. This molecular conformation is crucial for its packing in the solid state and its interaction with biological receptors.

Table 1: Representative Geometric Parameters from Related Benzenesulfonamide Compounds

Compound Name C—SO2—NH—C Torsion Angle (°) Dihedral Angle between Rings (°)
4-chloro-N-(3-methylphenyl)benzenesulfonamide -57.6 (2) 84.7 (1)
4-chloro-N-(3-chlorophenyl)benzenesulfonamide -58.4 (3) 77.1 (1)

This table presents data from structurally similar compounds to infer the likely geometry of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org

In studies of various thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps have been calculated to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. semanticscholar.org The distribution of these orbitals is also informative. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the thiophene and phenyl rings, signifying their role as electron-donating centers. Conversely, the LUMO is often distributed over the electron-accepting regions. For this compound, it can be anticipated that the HOMO would be concentrated on the thiophene and chlorophenyl moieties, while the LUMO would be situated on the sulfonamide group and adjacent aromatic systems. The specific energy gap for this compound would determine its relative stability and reactivity compared to other derivatives.

Table 2: Representative HOMO-LUMO Energy Gaps from Related Thiophene Sulfonamide Derivatives

Compound Derivative HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative 1 Not specified Not specified 4.65

This table showcases the typical range of HOMO-LUMO energy gaps observed in similar compounds, providing a reference for the expected electronic properties of this compound.

Electrostatic Potential Surface (EPS) Analysis

Electrostatic Potential Surface (EPS) analysis, also known as Molecular Electrostatic Potential (MEP), provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological targets.

In general, for sulfonamide-containing molecules, the regions around the oxygen atoms of the sulfonyl group exhibit the most negative potential (red and yellow areas), indicating their role as hydrogen bond acceptors. The hydrogen atom of the N-H group, in contrast, typically shows a positive potential (blue area), making it a hydrogen bond donor. The aromatic rings can exhibit both electron-rich (π-facial) and electron-poor regions depending on the substituents. For this compound, the EPS would likely reveal negative potentials around the sulfonyl oxygens and the sulfur atom of the thiophene ring, and a positive potential around the sulfonamide N-H proton. This information is critical for predicting how the molecule will orient itself within a receptor binding pocket.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes and Interaction Energies

While specific docking studies for this compound are not detailed in the provided search results, research on other thiophene sulfonamide derivatives has demonstrated their potential to interact with various protein targets. For instance, a study on a series of thiophene sulfonamides reported docking scores ranging from -6 to -12 kcal/mol against the enoyl acyl carrier protein reductase InhA (PDB ID: 2NSD), with some derivatives showing impressive glide scores greater than 11 kcal/mol. nih.gov

These findings suggest that this compound likely possesses the structural features necessary for effective binding to biological macromolecules. The binding energy, a measure of the affinity of the ligand for the receptor, would be influenced by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. The chlorophenyl and thiophene moieties can participate in hydrophobic and π-stacking interactions, while the sulfonamide group is a prime candidate for forming hydrogen bonds.

Identification of Key Amino Acid Residues in Binding Pockets

The effectiveness of a ligand's binding is determined by its specific interactions with the amino acid residues lining the receptor's binding pocket. Molecular docking simulations can identify these key residues. For sulfonamides, common interactions involve hydrogen bonding between the sulfonyl oxygens and the backbone N-H or side chains of polar amino acids like serine, threonine, or asparagine. The sulfonamide N-H can also act as a hydrogen bond donor.

The aromatic rings of this compound can form favorable interactions with hydrophobic residues such as leucine, isoleucine, and valine, as well as aromatic residues like phenylalanine, tyrosine, and tryptophan through π-π stacking. The chlorine substituent can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Identifying these key interactions is crucial for understanding the basis of the molecule's biological activity and for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Specific Molecular Dynamics (MD) simulation studies conducted on this compound have not been identified in the reviewed literature. Such simulations would be valuable for understanding the compound's conformational flexibility, solvent interactions, and the stability of its potential binding modes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR studies are common for series of benzenesulfonamide derivatives to correlate their chemical structures with biological activities nih.govnih.gov, a dedicated QSAR model developed for or including this compound is not presently available.

There are no specific predictive QSAR models reported in the literature that have been developed using this compound as part of the training or test set.

Without established QSAR models for this specific compound, the key physicochemical descriptors that correlate with its biological activity have not been identified. For related sulfonamides, descriptors such as hydrophobicity, electronic properties, and steric parameters are often found to be significant. nih.gov

In silico Prediction of Biological Targets and Pathways

In silico target fishing is a computational strategy used to identify potential protein targets for a given small molecule. nih.govnih.gov However, the results of such predictive studies specifically for this compound are not published in the available scientific literature. This approach would typically involve screening the compound's structure against databases of known protein binding sites to hypothesize potential mechanisms of action and biological pathways it might influence.

Structure Activity Relationship Sar Studies of 4 Chloro N Thiophen 3 Ylmethyl Benzenesulfonamide Derivatives

Systematic Modifications of the Benzenesulfonamide (B165840) Moiety and Their Biological Impact

The nature and position of substituents on the benzenesulfonyl ring can significantly modulate the compound's interaction with its biological targets. The parent compound features a chlorine atom at the 4-position of the benzene (B151609) ring. This electron-withdrawing group influences the electronic properties of the entire sulfonamide moiety, which is crucial for its binding capabilities.

Studies on related benzenesulfonamide derivatives have shown that the introduction of different substituents can fine-tune the acidity of the sulfonamide NH group, which is often involved in critical hydrogen bonding interactions with target proteins. For instance, electron-donating groups can increase the pKa of the sulfonamide, potentially altering its binding affinity. Conversely, additional electron-withdrawing groups can decrease the pKa, which may enhance interactions with certain biological targets. The volume and lipophilicity of the substituents also play a significant role; bulkier groups can either create beneficial van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding site.

Research on a series of 4-phenyl-1-benzenesulfonylimidazolidinones demonstrated that the volume of the substituent on the phenyl ring correlates with cytotoxic activity against cancer cell lines. nih.gov Specifically, an increase in the substituent's volume at the 4-position enhanced activity. nih.gov This suggests that for 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide, modifications at other positions of the benzenesulfonyl ring could similarly impact its biological profile by influencing how the moiety fits into and interacts with the target's binding pocket.

Effect of Benzenesulfonyl Substituents on Biological Activity

Substituent at 4-positionElectronic EffectPotential Impact on Molecular InteractionObserved Effect in Related Analogs
-Cl (Chlorine)Electron-withdrawingEnhances acidity of sulfonamide NH, potential for halogen bonding.Often associated with potent biological activity.
-CH3 (Methyl)Electron-donatingDecreases acidity of sulfonamide NH, increases lipophilicity.Variable effects depending on the target.
-OCH3 (Methoxy)Electron-donatingDecreases acidity, can act as a hydrogen bond acceptor.Can improve potency and selectivity in some cases.
-NO2 (Nitro)Strongly electron-withdrawingSignificantly increases acidity of sulfonamide NH.Often leads to potent but sometimes less selective compounds.

The sulfonamide linker (-SO₂NH-) is a critical pharmacophoric element. It acts as a hydrogen bond donor and acceptor and its geometry is crucial for the correct orientation of the aromatic moieties within the binding site of a target protein. The acidity of the sulfonamide proton is a key determinant of its interaction capabilities.

Replacing the sulfonamide linker with other functional groups, such as a carboxamide (-CONH-), has been shown to have a profound impact on biological activity. In a study on Mcl-1 inhibitors, replacing the sulfonamide linker with a carboxamide resulted in a significant decrease in binding affinity, suggesting the sulfonamide's specific electronic and geometric properties were crucial for potent inhibition. nih.gov This highlights the importance of the sulfonamide group's ability to act as a strong hydrogen-bond donor and its tetrahedral geometry, which orients the attached groups in a specific spatial arrangement.

Substitutions on the sulfonamide nitrogen can also drastically alter activity. N-alkylation or N-arylation can modify the compound's lipophilicity, steric profile, and hydrogen bonding capacity. While the parent compound has a thiophen-3-ylmethyl group on the nitrogen, studies on other sulfonamides have shown that varying this substituent can modulate potency and selectivity. For example, in a series of anti-inflammatory agents, variations of the substituent attached to the sulfonamide nitrogen led to significant differences in inhibitory activity and selectivity against COX-1 and COX-2 enzymes.

Impact of Sulfonamide Linker Modifications

ModificationStructural ChangeEffect on PropertiesGeneral Impact on Biological Activity
Replacement with Carboxamide (-CONH-)Change in geometry and electronic character.Alters hydrogen bonding capacity and spatial orientation of substituents.Often leads to a significant loss of activity. nih.gov
N-MethylationAddition of a methyl group to the sulfonamide nitrogen.Removes hydrogen bond donor capability, increases lipophilicity.Generally reduces or abolishes activity where the NH is a key H-bond donor.
Replacement of -NH- with -CH2-Conversion to a sulfone.Removes hydrogen bonding capability.Typically results in a loss of potency.

Exploration of the Thiophene (B33073) Ring Substitutions and Linker Variations

The thiophene ring, a bioisostere of a phenyl ring, contributes to the molecule's binding through hydrophobic and, in some cases, specific polar interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and alter the electronic properties of the ring system. nih.gov The position of attachment to the rest of the molecule is also critical; in this case, the 3-position provides a specific vector for the ring's orientation.

Introducing substituents onto the thiophene ring can have a significant impact on target recognition and selectivity. For instance, adding small hydrophobic groups, such as methyl or halogen atoms, at different positions on the thiophene ring can probe for small hydrophobic pockets within the target's binding site. Larger, more complex substituents could be used to extend into adjacent binding regions to enhance potency and selectivity.

In a series of thiophene-benzenesulfonamide derivatives developed as antituberculosis agents, modifications on the thiophene ring were found to be crucial for their potent antimycobacterial activity. nih.gov This underscores that even subtle changes to the thiophene moiety can lead to significant differences in biological outcomes. The electronic nature of the substituents can also play a role; electron-donating or electron-withdrawing groups can modulate the reactivity and interaction potential of the thiophene ring. nih.gov

Studies on the conformation of related N-benzyl benzenesulfonamides have shown that the molecule can exist in different conformations, with the dihedral angle between the two aromatic rings being a key determinant of its shape. nih.gov For this compound, the flexibility of the methylene (B1212753) linker allows the thiophene and benzene rings to adopt a range of spatial arrangements. The preferred conformation in a biological environment will be one that maximizes favorable interactions with the target protein.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can provide insights into the low-energy conformations of these molecules. Understanding the preferred conformations of active versus inactive analogs can reveal the bioactive conformation and guide the design of new derivatives with restricted conformational flexibility to lock the molecule into its active shape, potentially increasing potency and selectivity.

Stereochemical Considerations and Their Role in Biological Activity

While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. Chirality can be introduced by adding a substituent to the methylene bridge or by incorporating a chiral substituent on either the benzenesulfonamide or thiophene moieties.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Studies involving the chiral separation of sulfonamide derivatives have demonstrated that enantiomers can have different affinities for their target proteins. For example, the enantioselective affinity of certain sulfonamide derivatives for human carbonic anhydrase II has been demonstrated, with one enantiomer showing significantly higher affinity than the other. researchgate.net This highlights the importance of stereochemistry in the design of potent and selective inhibitors. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their SAR.

Stereochemical Considerations in Drug Design

AspectDescriptionImplication for this compound Derivatives
Introduction of a Chiral CenterCreating a molecule that can exist as non-superimposable mirror images (enantiomers).Could be achieved by substitution on the methylene bridge or with a chiral substituent on one of the rings.
Differential Biological ActivityEnantiomers can have different potencies, efficacies, and toxicities.One enantiomer (the eutomer) may be significantly more active than the other (the distomer).
Stereoselective BindingThe chiral biological target interacts preferentially with one enantiomer.The three-dimensional arrangement of atoms in the active enantiomer provides a better complementary fit to the binding site.
Development of Single-Enantiomer DrugsMarketing the more active and safer enantiomer.If a chiral derivative is developed, it would be important to determine the activity of each stereoisomer.

Elucidation of Pharmacophoric Features for Specific Biological Activities

The pharmacophoric features of this compound derivatives are crucial for their interaction with biological targets. Analysis of various studies on related thiophene-benzenesulfonamide compounds allows for the deduction of key structural motifs essential for their biological activities, including antimicrobial and anticancer effects.

A general pharmacophore model for this class of compounds typically includes a hydrogen bond acceptor, a hydrogen bond donor, and aromatic/hydrophobic regions. The sulfonamide moiety is a critical component, with the oxygen atoms acting as hydrogen bond acceptors and the NH group serving as a hydrogen bond donor. The 4-chlorophenyl ring and the thiophene ring provide essential hydrophobic and aromatic interactions with the target protein's binding site.

In the context of antitubercular activity, molecular docking studies of thiophene-benzenesulfonamide derivatives have elucidated their binding mode in the active site of enzymes like DprE1. nih.govresearchgate.net These studies reveal that the benzenesulfonamide portion engages in key hydrogen bonding interactions, while the thiophene moiety contributes to hydrophobic interactions within the binding pocket.

For antiviral activity, specifically as influenza virus fusion inhibitors, SAR analysis of N-[(thiophen-3-yl)methyl]benzamides highlights the importance of the thiophene and phenyl rings, as well as the linker connecting them. acs.orgacs.org Substitutions on both rings significantly influence the compound's potency, indicating that these regions are critical for interaction with the hemagglutinin protein.

The following table summarizes the key pharmacophoric features and their contributions to the biological activity of thiophene-benzenesulfonamide derivatives.

Pharmacophoric FeatureStructural MoietyContribution to Biological Activity
Hydrogen Bond AcceptorSulfonyl group (SO2)Forms hydrogen bonds with amino acid residues in the active site of target enzymes.
Hydrogen Bond DonorSulfonamide group (NH)Donates a hydrogen bond to stabilize the ligand-protein complex.
Aromatic/Hydrophobic Region4-chlorophenyl ringEngages in hydrophobic and π-π stacking interactions within the binding pocket.
Aromatic/Hydrophobic RegionThiophene ringContributes to hydrophobic interactions and can be substituted to modulate activity. acs.org
Linker-CH2-NH-Provides conformational flexibility, allowing for optimal orientation in the binding site.

Correlation of Computational Predictions with Experimental SAR Data

Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR), play a significant role in understanding and predicting the biological activities of this compound derivatives. These in silico methods are often used in conjunction with experimental assays to build robust SAR models.

Molecular docking studies have been instrumental in visualizing the binding modes of thiophene-benzenesulfonamide derivatives within the active sites of their biological targets. For instance, in the development of antitubercular agents, docking simulations elucidated the interactions of a promising thiophene-benzenesulfonamide compound (17b) with the DprE1 enzyme, providing a structural basis for its potent activity. nih.govresearchgate.net The computational predictions of key interactions, such as hydrogen bonds and hydrophobic contacts, correlated well with the experimentally observed high efficacy of the compound.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 4-amino-benzenesulfonamide derivatives, QSAR screening was used to predict their antimicrobial activity, with the results showing a good correlation with in-silico docking studies.

The table below presents a correlation between computational predictions and experimental findings for thiophene-benzenesulfonamide derivatives based on available literature.

Biological ActivityComputational MethodKey Computational PredictionExperimental ObservationCorrelation
Antitubercular Molecular DockingCompound 17b fits well into the active site of DprE1, forming key hydrogen bonds. nih.govresearchgate.netCompound 17b exhibits potent antimycobacterial activity with a low MIC value. nih.govresearchgate.netHigh
Antiviral (Influenza) SAR AnalysisSubstitutions on the thiophene and phenyl rings are critical for activity. acs.orgExperimental testing of a series of N-[(thiophen-3-yl)methyl]benzamides confirmed that specific substitutions significantly impact antiviral potency. acs.orgacs.orgHigh
Antimicrobial QSAR & Molecular DockingGood binding properties with the pseudomonas aeruginosa exotoxin A molecular target were predicted.The synthesized compounds exhibited antimicrobial activity.Good
Anticancer Molecular DockingGood docking scores within the binding pocket of the target protein. techscience.comtechscience.comSynthesized thiophene derivatives showed notable anticancer activity in vitro. techscience.comGood

These examples demonstrate the synergistic relationship between computational predictions and experimental SAR data in the drug discovery process for this class of compounds. In silico models provide valuable insights that guide the synthesis and biological evaluation of new derivatives, leading to a more rational and efficient optimization of lead compounds.

Biological Evaluation of 4 Chloro N Thiophen 3 Ylmethyl Benzenesulfonamide and Its Analogues in Vitro and in Silico

In Vitro Enzymatic Inhibition Studies

The therapeutic potential of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide and its analogues is significantly linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and the progression of certain diseases.

Carbonic Anhydrase (CA) Isoform Inhibition Profiling

Benzenesulfonamide (B165840) derivatives are a well-established class of carbonic anhydrase inhibitors. Various isoforms of this enzyme are targeted for different therapeutic effects. For instance, some derivatives of 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated high affinity for Carbonic Anhydrase I (CA I) and Carbonic Anhydrase II (CA II), an isozyme involved in the secretion of aqueous humor in the eye. nih.gov This makes them potential candidates for topical anti-glaucoma agents. nih.gov

Other studies on benzenesulfonamides incorporating thiazolone and thiazolidinone moieties have shown significant inhibitory activity against the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). nih.gov The inhibition of CA IX is considered a viable mechanism for anticancer activity. nih.gov Specifically, certain amino thiazole-based coumarin benzenesulfonamides have exhibited potent inhibition of hCA IX with Ki values comparable to the reference compound acetazolamide. nih.gov The inhibitory potency of these compounds is often dependent on the electronic and steric effects of the substituents on the core structure. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogues

Compound Class Target Isoform(s) Inhibition Potency (Ki) Potential Application
4-chloro-3-sulfamoyl benzenecarboxamides CA I, CA II Low nanomolar range Glaucoma nih.gov
Thiazolone-based benzenesulfonamides hCA IX 25.04 nM (for compound I) Anticancer nih.gov

Glyoxalase I (Glx-I) Inhibition Studies

The glyoxalase system, with Glyoxalase I (Glx-I) as a key enzyme, plays a vital role in the detoxification of cytotoxic methylglyoxal. Inhibition of this enzyme is being explored as a potential anticancer strategy. nih.gov Research has focused on designing competitive inhibitors that mimic the enediolate intermediate of the Glx-I-catalyzed reaction. nih.govresearchgate.net One such inhibitor, S-(N-hydroxy-N-methylcarbamoyl)glutathione, demonstrated a competitive inhibition of yeast glyoxalase I with an inhibition constant (Ki) of 68 μM. nih.gov While this establishes the principle of Glx-I inhibition, specific studies on this compound in this context are not widely documented in the reviewed literature.

Other Relevant Enzyme Targets (e.g., Bacterial Dihydropteroate Synthase, HIV-1 RT)

Bacterial Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria. wikipedia.orgebi.ac.uk By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), they disrupt the folate biosynthetic pathway, which is necessary for the synthesis of nucleic acids. wikipedia.orgemerginginvestigators.org This inhibition leads to a bacteriostatic effect, halting bacterial growth and division. wikipedia.org The absence of the DHPS enzyme in mammals accounts for the selective toxicity of sulfonamides against bacterial cells. wikipedia.orgebi.ac.uk

HIV-1 Reverse Transcriptase (RT): The reverse transcriptase (RT) enzyme is a primary target for anti-HIV drug discovery due to its critical role in the viral replication cycle. researchgate.netnih.gov Certain sulfonamide derivatives have been identified as inhibitors of HIV-1 RT. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) was found to effectively inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of RT. researchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a hydrophobic pocket approximately 10 Å away from the polymerase active site represent a major class of RT inhibitors. nih.gov Thiophene[3,2-d]pyrimidine NNRTIs have shown potent antiviral activities against wild-type HIV-1 and many resistant variants. nih.gov

In Vitro Antimicrobial Activity

The sulfonamide scaffold is a cornerstone in the development of antimicrobial agents. The introduction of a thiophene (B33073) moiety can modulate the biological activity, leading to compounds with enhanced efficacy against various pathogenic microorganisms.

Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis, Methicillin-Resistant Staphylococcus aureus (MRSA))

Mycobacterium tuberculosis: The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. Thiophene-benzenesulfonamide derivatives have been designed and synthesized as potent antituberculosis agents. nih.gov These compounds have displayed significant antimycobacterial activity against both drug-susceptible and clinically isolated drug-resistant M. tuberculosis strains. nih.gov One particular derivative showed an impressive minimum inhibitory concentration of 0.023 μg/mL and good intracellular antimycobacterial activity within macrophages. nih.gov

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA represents a significant threat due to its resistance to multiple antibiotics. nih.gov Novel sulfonamide derivatives have demonstrated promising activity against MRSA. tandfonline.comtandfonline.com For instance, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides exhibited high bacteriostatic activity against MRSA, with low MIC values in the range of 4–8 μg/mL. nih.gov These compounds were also found to inhibit biofilm formation, a key virulence factor for MRSA. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, indicating a bacteriostatic effect. nih.gov The MBC is the lowest concentration that results in microbial death. mdpi.com

The ratio of MBC to MIC provides insight into the nature of the antimicrobial action. A high MBC/MIC ratio can indicate that the microorganism is tolerant to the bactericidal effect of the compound, even though its growth is inhibited. nih.gov For many novel sulfonamide derivatives, these values have been determined against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Table 2: MIC and MBC Data for Representative Sulfonamide Analogues

Compound/Analogue Class Bacterial Strain MIC (μg/mL) MBC (μg/mL) Reference
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides MRSA 4 - 8 > MIC nih.gov
Thiophene-benzenesulfonamide derivative 17b M. tuberculosis 0.023 Not specified nih.gov
4,5-dimethoxy-N,N-dimethyl-2-[(6-substituted- nih.govtandfonline.comtandfonline.comtriazolo[3,4-b] wikipedia.orgnih.govtandfonline.comthiadiazol-3-yl)methyl]benzenesulfonamides MRSA 10 - 80 20 - 150 tandfonline.com

Receptor Binding Assays for Ligand-Target Interactions

Analogous compounds with a benzenesulfonamide core structure have been shown to interact with specific enzymes. For example, some related sulfonamides are known to inhibit carbonic anhydrase or cyclooxygenase. The thiophene group and the chloro- and methyl-substituents on the benzenesulfonamide ring of related molecules play a crucial role in these interactions, influencing the compound's binding affinity and specificity. The precise molecular targets and pathways for this compound itself remain a subject for further investigation.

In Vitro Cellular Target Modulation Studies (e.g., Anti-proliferative Activity, Apoptosis Induction)

While specific studies on the anti-proliferative activity of this compound are not detailed, extensive research has been conducted on its analogues, demonstrating significant potential in cancer cell line models.

A variety of novel benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). mdpi.comnih.gov For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives showed promising cytotoxic effects, particularly against HeLa cells, with IC50 values in the low micromolar range. mdpi.com

The anti-proliferative effects of these compounds are often linked to the induction of apoptosis. In studies involving analogues of this compound, treatment of cancer cells led to a time- and concentration-dependent increase in the apoptotic cell population. mdpi.com For example, certain 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were found to induce apoptosis in both MCF-7 and HCT-116 cell lines. mdpi.com

The following table summarizes the anti-proliferative activity of some benzenesulfonamide analogues against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (compounds 11-13)HeLa6-7 mdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine (compound 20)MCF-712.8 mdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine (compound 24)HCT-11612.7 mdpi.com
5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (compound 37)HCT-11636 nih.gov
5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (compound 37)HeLa34 nih.gov

Investigation of Mechanisms of Action at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for benzenesulfonamide derivatives are multifaceted and appear to converge on the induction of apoptosis.

One of the key indicators of apoptosis is the translocation of phosphatidylserine to the outer leaflet of the cell membrane. nih.govmdpi.com Studies on analogues have shown that treatment with these compounds leads to an increase in early and late apoptotic cell populations, as detected by Annexin V staining. mdpi.com

Furthermore, a decrease in the mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. mdpi.com Certain benzenesulfonamide derivatives have been observed to cause a reduction in the mitochondrial membrane potential in cancer cells. mdpi.com This is often accompanied by an increase in the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation, another characteristic of apoptosis. mdpi.com

The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. Research on related compounds has demonstrated the induction of caspase activity in various cancer cell lines following treatment. mdpi.comnih.gov These findings suggest that the anti-proliferative effects of these benzenesulfonamide analogues are mediated, at least in part, by the activation of the caspase cascade, leading to programmed cell death.

Future Directions and Research Perspectives for N Thiophen 3 Ylmethyl Benzenesulfonamide Research

Exploration of Hybrid Molecules Incorporating the 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide Scaffold

The core structure of this compound serves as a valuable starting point for the development of hybrid molecules. This approach involves chemically linking the benzenesulfonamide (B165840) scaffold with other pharmacologically active moieties to create a single molecule with multiple mechanisms of action or an enhanced therapeutic profile. Research has shown that incorporating heterocyclic rings can lead to compounds with a range of biological activities. ajchem-b.com For instance, the conjugation of the benzenesulfonamide core with moieties such as imidazole, 1,2,4-triazole, or thiazolone has yielded derivatives with significant anticancer and antimicrobial properties. nih.govmdpi.comresearchgate.netrsc.org

The strategy is to design molecules that can interact with multiple biological targets, potentially leading to synergistic effects and a reduced likelihood of drug resistance. The thiophene (B33073) ring in this compound is a key feature that can be modified or used as an anchor point for attaching other chemical entities. smolecule.com

Table 1: Examples of Hybrid Molecule Concepts Utilizing a Benzenesulfonamide Scaffold

Hybrid ConceptPotential Partner MoietyTarget Biological Activity
Anticancer AgentImidazole DerivativeInhibition of cancer cell proliferation, apoptosis induction nih.govmdpi.com
Antimicrobial Agent1,2,4-Triazole DerivativeBroad-spectrum antibacterial or antifungal activity mdpi.com
Anti-inflammatoryCoumarin DerivativeInhibition of inflammatory pathways researchgate.net
Carbonic Anhydrase InhibitorThiazolone DerivativeAnticancer, antiglaucoma activity rsc.org

This table is illustrative and based on research on related benzenesulfonamide derivatives.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com For this compound, these computational tools offer a powerful approach for the de novo design of new derivatives and the optimization of existing ones. AI algorithms can analyze vast datasets of chemical structures and their biological activities to identify patterns that are not apparent to human researchers. nih.gov

Machine learning models, such as graph neural networks, can predict the physicochemical properties, bioactivity, and potential toxicity of novel compounds based on their molecular structure. nih.govastrazeneca.com This allows for the rapid virtual screening of thousands of potential derivatives of the this compound scaffold, prioritizing those with the highest probability of success for synthesis and experimental testing. nih.govnih.gov This in silico approach significantly accelerates the drug discovery pipeline and reduces the associated costs. mdpi.com Deep learning models can also be employed to generate entirely new molecules with desired properties, effectively designing novel drug candidates from scratch. universiteitleiden.nl

Novel Applications in Chemical Biology and Advanced Materials Science

Beyond its pharmaceutical potential, the this compound scaffold has potential applications in chemical biology and materials science. Benzenesulfonamide derivatives have been utilized in the synthesis of dyes and photochemicals. chemicalbook.com The specific structural characteristics of this compound, including the chloro and thiophene groups, may impart unique photophysical properties that could be exploited in the development of fluorescent probes or sensors for biological imaging or environmental monitoring. chemicalbook.com

In materials science, sulfonamide-containing polymers are known for their specific properties. The incorporation of the this compound unit into polymer chains could lead to the development of advanced materials with tailored thermal, mechanical, or electronic properties.

Development of Advanced Screening Methodologies for New Biological Activities

Discovering new biological activities for this compound and its derivatives relies on the use of advanced screening methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a multitude of biological targets. unchainedlabs.comaxxam.com This can uncover unexpected therapeutic applications for existing molecules.

Furthermore, the development of novel screening protocols is crucial. For example, computational methods like virtual screening can pre-filter large compound libraries to identify candidates with a high likelihood of binding to a specific target. nih.gov Researchers are also developing new experimental screening platforms that are more efficient and environmentally friendly. mdpi.comnih.gov These advanced screening techniques can systematically explore the biological potential of the this compound scaffold, potentially identifying new activities against a wide range of diseases. unchainedlabs.com

Interdisciplinary Research Collaborations for Comprehensive Translational Studies

The successful translation of a promising compound like this compound from the laboratory to clinical application requires extensive interdisciplinary collaboration. This involves a concerted effort from scientists across various fields.

Key Collaborating Disciplines:

Medicinal Chemists: To design and synthesize novel derivatives. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate efficacy and mechanism of action. immunopathol.com

Computational Scientists: To perform molecular modeling, AI-driven design, and data analysis. researchgate.net

Toxicologists: To assess the safety profile of lead compounds.

Clinicians: To design and conduct clinical trials.

Such collaborations are essential to bridge the gap between basic research and clinical application, ensuring that the full therapeutic potential of the this compound scaffold can be thoroughly investigated and, if successful, developed into new treatments for patients. The study of benzenesulfonamide analogs for conditions like glioblastoma, which involves synthesis, cellular assays, and in silico predictions, exemplifies the power of this integrated approach. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how can reaction conditions be adjusted to improve yield?

A1. The compound is synthesized via sulfonamide coupling, typically involving 4-chlorobenzenesulfonyl chloride and a thiophen-3-ylmethylamine derivative. Key steps include:

  • Reaction Solvents : Dichloromethane or chloroform with acid catalysts (e.g., trifluoroacetic acid) for efficient coupling .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve high purity (yields: 73–88%) .
  • Critical Adjustments : Optimize stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) and reaction time (15–60 min) to minimize byproducts .

Q. Q2. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

A2. A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.08–7.75 ppm) .
  • HRMS : Validate molecular formula (e.g., calculated [M+Na]+^+ at m/z 470.1169 vs. observed 470.1165) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1334–1160 cm1^{-1}) and N–H bonds (~3200–3268 cm1^{-1}) .

Structural and Conformational Analysis

Q. Q3. How do the conformational dynamics of the sulfonamide group influence biological activity?

A3. The torsion angle between the sulfonyl group and aromatic rings (e.g., 77.8° in analogs) dictates molecular flexibility and hydrogen-bonding capacity . Key factors:

  • Crystal Packing : Intermolecular N–H⋯O(S) hydrogen bonds stabilize dimers, influencing solubility and bioavailability .
  • Bioactivity Implications : Twisted conformations may enhance binding to targets like carbonic anhydrase IX by optimizing steric complementarity .

Q. Q4. How can crystallographic data resolve contradictions in reported molecular conformations of sulfonamide derivatives?

A4. Use single-crystal X-ray diffraction (SCXRD) with software like SHELXL for high-resolution refinement . For example:

  • Torsion Angle Variability : Compare C–SO2_2–NH–C angles across derivatives (e.g., -58.4° vs. 77.8°) to identify substituent effects .
  • Validation Tools : Apply R-factor metrics and electron density maps to resolve discrepancies in reported structures .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5. In SAR studies, how do substituents on the thiophene ring affect anticancer activity?

A5. Modifications to the thiophene moiety alter electronic and steric properties:

  • Electron-Withdrawing Groups : Enhance anticancer activity by increasing sulfonamide acidity, improving enzyme inhibition (e.g., carbonic anhydrase IX) .
  • Alkyl Substituents : Hydrophobic groups (e.g., cyclopropylmethyl) improve membrane permeability, as shown in analogs with IC50_{50} values <1 µM .

Q. Q6. What computational methods are recommended for modeling interactions with biological targets like carbonic anhydrase IX?

A6. Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

  • Docking : Prioritize binding poses with sulfonamide oxygen coordinating the enzyme’s zinc ion .
  • MD Simulations : Assess stability of hydrogen bonds (e.g., Thr200_{200}–sulfonamide) over 100-ns trajectories to predict inhibitory potency .

Advanced Analytical and Methodological Considerations

Q. Q7. How does the choice of software (e.g., SHELX) impact the accuracy of crystal structure determination for sulfonamides?

A7. SHELX enables robust refinement of small-molecule structures:

  • High-Resolution Data : SHELXL refines anisotropic displacement parameters and hydrogen positions with riding models .
  • Limitations : For low-resolution data (<1 Å), use PHENIX for Bayesian parameter estimation to reduce overfitting .

Q. Q8. What analytical strategies can differentiate between polymorphic forms, and how do they affect pharmacological properties?

A8. Polymorph characterization requires:

  • PXRD : Compare diffraction patterns to identify distinct crystal forms (e.g., differences in 2θ at ~10–30°) .
  • DSC/TGA : Detect thermal transitions (melting points, dehydration events) impacting solubility and stability .

Q. Q9. What are the critical parameters when scaling up synthesis for in vivo studies?

A9. Key considerations include:

  • Solvent Volume : Maintain a 1:4 substrate-to-solvent ratio to ensure mixing efficiency .
  • Purification Scalability : Replace HPLC with flash chromatography (C18 silica) for larger batches (>10 g) .

Q. Q10. How can researchers address contradictions in bioactivity data across sulfonamide analogs?

A10. Standardize assays and validate targets:

  • Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize to positive controls (e.g., acetazolamide) .
  • Off-Target Profiling : Employ kinome-wide screening (Eurofins) to identify confounding interactions .

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